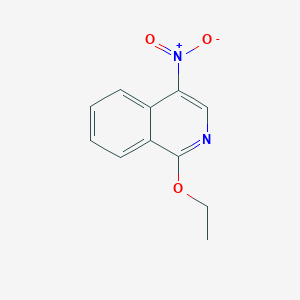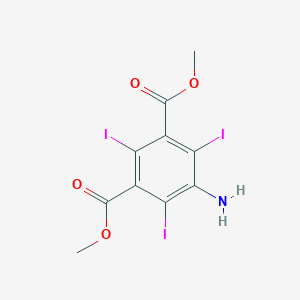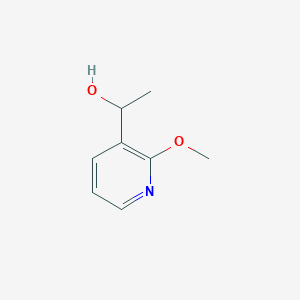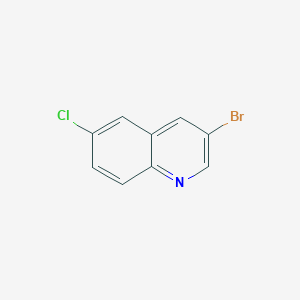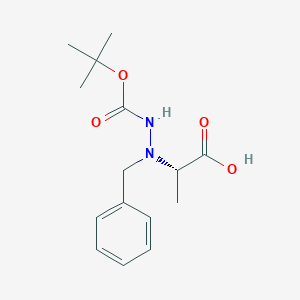
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid, also known as Boc-hydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a derivative of hydrazine, which is a widely used reagent in organic synthesis. Boc-hydrazide is a versatile building block that can be used in the synthesis of various biologically active compounds.
Wirkmechanismus
The mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide is not well understood. However, it is believed that the compound acts as a nucleophile and can react with various electrophiles, such as aldehydes and ketones. This reaction can lead to the formation of a hydrazone, which is a stable compound that can be used for further chemical transformations.
Biochemische Und Physiologische Effekte
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit moderate cytotoxicity against various cancer cell lines. The compound has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. The compound is also versatile and can be used in the synthesis of various biologically active compounds. However, (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has some limitations. It is a relatively expensive reagent, and the synthesis method requires the use of toxic and hazardous chemicals.
Zukünftige Richtungen
There are several future directions for the research and development of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide. One potential direction is the synthesis of novel biologically active compounds using (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide as a building block. Another direction is the investigation of the mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide and its derivatives. Additionally, the development of new and improved synthesis methods for (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide could lead to a more cost-effective and sustainable production of the compound.
Conclusion:
In conclusion, (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide is a versatile building block that has gained significant attention in scientific research due to its potential applications in drug discovery and development. The compound can be synthesized by the reaction of Boc-hydrazine with acrylonitrile and has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide, including the synthesis of novel biologically active compounds and the investigation of its mechanism of action.
Synthesemethoden
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide can be synthesized by the reaction of Boc-hydrazine with acrylonitrile. The reaction proceeds in the presence of a base, such as potassium carbonate, in anhydrous acetonitrile. The resulting product is then purified by column chromatography using a suitable solvent system.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. The compound has been used as a building block for the synthesis of various biologically active compounds, including antiviral, anticancer, and antibacterial agents. (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acide has also been used as a precursor for the synthesis of peptidomimetics and small molecule inhibitors.
Eigenschaften
IUPAC Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRUKULDYLAHI-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

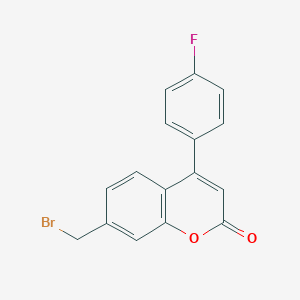

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)
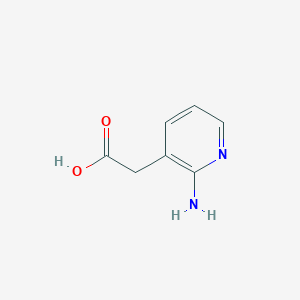


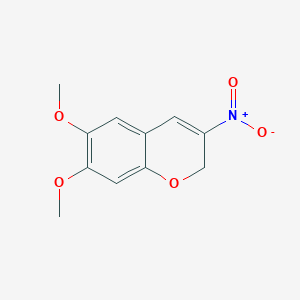
![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)
